4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one
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Overview
Description
4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The addition of a 3-aminopyrrolidin-1-yl)methyl group to the chromen-2-one core enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Aminopyrrolidine Group: The chromen-2-one core is then reacted with 3-aminopyrrolidine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile
- 4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties
This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in organic chemistry, medicinal chemistry, and related disciplines.
Biological Activity
4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound classified as a chromenone derivative. Its molecular formula is C15H18N2O2 with a molecular weight of approximately 244.29 g/mol. The compound features a chromenone core substituted at the 4-position with a 3-aminopyrrolidin-1-ylmethyl group, which is significant for its biological activity and potential therapeutic applications.
Structural Characteristics
The unique structure of this compound allows for various modifications that could enhance its efficacy in medicinal chemistry. Its molecular structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating new coumarin derivatives demonstrated promising anticancer activities against HepG2 liver cancer cells, suggesting that modifications in the chromenone structure can lead to enhanced biological effects .
The mechanism through which this compound exerts its biological effects is currently under investigation. Preliminary interaction studies suggest that the compound may influence multiple cellular pathways, potentially involving apoptosis induction and cell cycle arrest in cancer cells. The presence of the aminopyrrolidine moiety may also contribute to neuroactive properties, indicating a broader pharmacological profile .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Aminomethyl)-7-methylcoumarin | Structure | Lacks the pyrrolidine ring; primarily studied for fluorescence properties. |
7-Hydroxychromenone | Structure | Exhibits strong antioxidant properties; simpler structure without amine functionality. |
6-(Aminomethyl)-chromone | Structure | Similar chromone base but different substitution pattern; studied for anti-inflammatory effects. |
These comparisons reveal that while many coumarin derivatives possess beneficial properties, the specific substitution on the chromenone core in this compound may confer unique neuroactive and anticancer activities .
Study on Anticancer Activity
In a focused study, researchers synthesized several new coumarin derivatives and evaluated their anticancer effects against HepG2 cells. Among these, compounds structurally related to this compound showed significant cytotoxicity, indicating that structural modifications can lead to enhanced therapeutic potential .
Pharmacological Profile Assessment
Further pharmacological assessments are necessary to elucidate the full spectrum of biological activities associated with this compound. The ongoing research aims to determine not only its anticancer properties but also its potential roles in treating neurological disorders due to its unique structural characteristics.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C14H16N2O2/c15-11-5-6-16(9-11)8-10-7-14(17)18-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,8-9,15H2 |
InChI Key |
RWPUKZFWDZZHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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